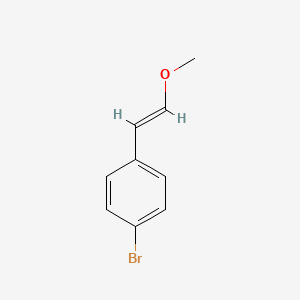

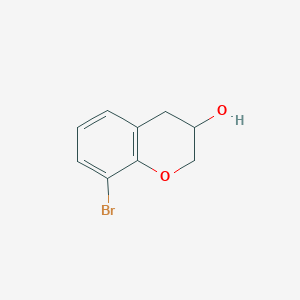

1-Bromo-4-(2-methoxy-vinyl)-benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

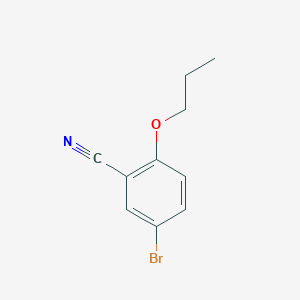

The compound 1-Bromo-4-(2-methoxy-vinyl)-benzene is a brominated aromatic compound with a methoxy-vinyl substituent. It is structurally related to various other brominated compounds that have been studied for their unique chemical and physical properties, such as photoluminescence and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves reactions such as the Knoevenagel reaction, as seen in the synthesis of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes . Another method includes the Wittig-Horner reaction, which was used to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene . These methods highlight the versatility of brominated aromatic compounds in chemical synthesis and their potential to form complex structures with interesting properties.

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, shows significant dihedral angles between the methoxy- and bromo-substituted benzene rings, indicating the potential for steric interactions that can influence the compound's reactivity and physical properties . The steric configuration can also hinder tight intermolecular packing, which is beneficial for certain applications like photoluminescence .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including intramolecular nucleophilic addition-elimination reactions, as seen in the formation of benzothiophenes from vinyl bromides . The presence of a bromine atom can activate adjacent carbon atoms for nucleophilic attack, leading to cyclization and the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are diverse. For instance, the photoluminescence properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were investigated in different states, revealing large bathochromic shifts and the formation of excimers characterized by low-bandgap emission . Similarly, 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibited aggregation-induced emission (AIE) peculiarity, with significant differences in fluorescence intensity between the solution and solid states . These properties are crucial for applications in optoelectronic devices and sensors.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

1-Bromo-4-(2-methoxy-vinyl)-benzene serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures. For instance, it has been utilized in the Michael-induced Ramberg-Bäcklund reaction, where its transformations under UV-initiation and subsequent chemical reactions yield derivatives like 1-(1-methoxy-2-propenyl)benzene, demonstrating its utility in generating functionalized aromatic compounds (Vasin, Bolusheva, & Razin, 2003). Additionally, its role in facilitating the synthesis of complex molecules, such as polymeric materials and organic electronics, underscores its importance in material science and chemical synthesis (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Advanced Material Development

The compound has been implicated in the development of advanced materials, including polymers and copolymers, which exhibit potential for applications in molecular electronics and photovoltaic devices. Research has demonstrated its utility in the synthesis of poly(1,5-naphthylene vinylene) and its copolymers, which are promising for their light-emitting properties. These materials, synthesized via a liquid-solid two-phase reaction, show promise for use in polymer light-emitting diodes (LEDs), highlighting the compound's role in the advancement of optoelectronic devices (Bai, Wu, & Shi, 2006).

Propiedades

IUPAC Name |

1-bromo-4-[(E)-2-methoxyethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIZBDGFTLQZQI-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(2-methoxy-vinyl)-benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

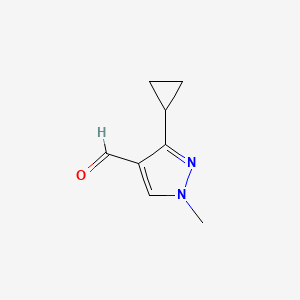

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

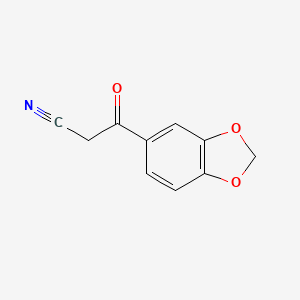

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)